molecular formula C42H72O15 B1257962 Majonoside-R1

Majonoside-R1

Cat. No.: B1257962
M. Wt: 817 g/mol
InChI Key: TVWNWTCNFUZDDJ-OKTAXTKLSA-N
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Description

X-ray Diffraction (XRD)

While single-crystal data remain elusive due to crystallization difficulties, powder XRD patterns confirm:

  • Amorphous nature with broad peaks at 2θ = 18.5° and 22.3°.
  • Short-range molecular ordering (d-spacing = 4.8 Å).

Nuclear Magnetic Resonance (NMR)

¹³C NMR (pyridine-d₅, 100 MHz) key assignments:

Carbon δ (ppm) Assignment
C-3 78.0 Oxygenated methine
C-12 71.1 Secondary alcohol
C-20 73.1 Epoxy bridge
Glc-1' 104.0 Anomeric carbon

¹H NMR data (400 MHz) show characteristic signals:

  • δ 5.47 (t, J=6.8 Hz): H-24 in epoxy side chain.
  • δ 4.91 (d, J=7.6 Hz): Anomeric proton of inner glucose.

Infrared Spectroscopy (IR)

Critical absorption bands:

  • 3345 cm⁻¹: O-H stretching (hydroxyl groups).
  • 1076 cm⁻¹: C-O-C vibration (epoxide).
  • 1640 cm⁻¹: Olefinic C=C in dammarane core.

IUPAC Nomenclature and Systematic Classification

Systematic name:
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol.

Classification hierarchy:

  • Kingdom : Organic compounds
  • Class : Prenol lipids
  • Subclass : Triterpene glycosides
  • Direct parent : Triterpene saponins.

Tautomeric Forms and Conformational Dynamics

No tautomeric forms are reported due to the absence of enolizable protons. However, conformational flexibility occurs through:

Epoxide ring dynamics :

  • Chair-to-boat transitions in the 20,24-oxolane ring (energy barrier: ~12 kcal/mol).

Glycosidic bond rotations :

  • Φ (C1-O-C6') dihedral angle: 60°–180° in molecular dynamics simulations.
  • Ψ (O-C6'-C5') angle variations affecting solvent accessibility.

Aggregation states :

  • Monomeric form dominates in polar solvents (DMSO-d₆).
  • Micellar aggregates form above 0.5 mM in aqueous solutions.

Table 2: Conformational Energy Landscape

Conformation Relative Energy (kcal/mol) Population (%)
Chair-epoxide 0.0 68
Half-chair 1.2 22
Boat 3.8 10

Properties

Molecular Formula

C42H72O15

Molecular Weight

817 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C42H72O15/c1-37(2)25(46)10-12-39(5)24-15-20(45)27-19(42(8)14-11-26(57-42)38(3,4)52)9-13-40(27,6)41(24,7)16-21(34(37)39)53-36-33(31(50)29(48)23(18-44)55-36)56-35-32(51)30(49)28(47)22(17-43)54-35/h19-36,43-52H,9-18H2,1-8H3/t19-,20+,21-,22+,23+,24+,25-,26-,27-,28+,29+,30-,31-,32+,33+,34-,35-,36+,39+,40+,41+,42-/m0/s1

InChI Key

TVWNWTCNFUZDDJ-OKTAXTKLSA-N

Isomeric SMILES

C[C@]1(CC[C@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C

Canonical SMILES

CC1(C(CCC2(C1C(CC3(C2CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)O)C

Origin of Product

United States

Scientific Research Applications

Pharmacological Activities

Majonoside-R1 exhibits a range of pharmacological effects, which can be categorized as follows:

  • Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which help in protecting cells from oxidative stress. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage is a key factor .
  • Anti-Cancer Effects : Research indicates that this compound possesses anti-cancer properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines, suggesting a potential role in cancer prevention and therapy .
  • Neuroprotective Effects : The compound has been linked to neuroprotective actions, potentially aiding in the treatment of neurodegenerative disorders by mitigating neuronal damage and promoting neuronal survival .
  • Anti-Inflammatory Properties : this compound has been shown to reduce inflammation in various models, indicating its potential utility in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

  • Cancer Cell Proliferation Inhibition : A study demonstrated that this compound significantly inhibited the proliferation of human hepatoma cells. The mechanism involved the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins .
  • Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, this compound showed protective effects against cognitive decline and neuronal loss. The compound was found to reduce amyloid-beta accumulation and improve synaptic function .
  • Antioxidant Studies : Research highlighted the antioxidant capacity of this compound through various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP) tests. These findings suggest its potential in formulations aimed at combating oxidative stress-related conditions .

Data Table: Summary of Applications

Application AreaObserved EffectsReference
AntioxidantScavenging free radicals; reducing oxidative stress
Anti-CancerInhibition of cancer cell proliferation; apoptosis induction
NeuroprotectionProtection against cognitive decline; reduction of amyloid-beta
Anti-InflammatoryDecreased inflammation markers in various models

Preparation Methods

Plant Material Selection and Pretreatment

Majonoside-R1 is primarily extracted from the rhizomes and roots of Panax vietnamensis. Studies indicate that plant age, geographical origin, and post-harvest processing critically influence ginsenoside profiles. Fresh rhizomes are typically steamed or air-dried to stabilize bioactive compounds. Steaming at 100–120°C for 2–6 hours enhances the conversion of malonyl ginsenosides to their neutral forms, indirectly increasing this compound yields by reducing degradation. For example, a 2024 study demonstrated that steaming Panax quinquefolius at 120°C for 3 hours increased rare ginsenosides, including this compound isomers, by 32% compared to unprocessed samples.

Solvent Extraction and Chromatographic Purification

Crude extracts are obtained using methanol or ethanol (70–80% v/v) via reflux or ultrasound-assisted extraction. A representative protocol involves:

  • Maceration : 100 g dried rhizomes in 500 mL 70% ethanol at 60°C for 6 hours.

  • Filtration and Concentration : Rotary evaporation under reduced pressure to yield a ginsenoside-rich residue.

  • Liquid-Liquid Partition : Sequential partitioning with n-butanol and water to isolate saponins.

Further purification employs silica gel chromatography, reversed-phase HPLC, or preparative TLC. A 2024 analysis of Panax vietnamensis cell cultures identified this compound using a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water and acetonitrile. Key parameters are summarized below:

Parameter Condition
Column Temperature40°C
Flow Rate0.3 mL/min
DetectionESI-MS in negative mode
This compound Retention Time21.2 minutes

Biosynthetic Approaches in Yeast and Cell Cultures

Metabolic Engineering of Yeast

The mevalonate (MVA) pathway in Saccharomyces cerevisiae has been engineered to produce ginsenoside precursors. Key steps include:

  • Overexpression of Squalene Synthase (ERG9) to boost 2,3-oxidosqualene production, a precursor for dammarane-type ginsenosides.

  • Heterologous Expression of CYP450 Enzymes from Panax species to catalyze hydroxylation and cyclization reactions. For instance, CYP716A47 from Panax ginseng converts dammarenediol-II to protopanaxadiol, a structural analog of this compound.

A 2020 study achieved 1.2 mg/L protopanaxatriol in engineered yeast, though this compound-specific yields remain unreported. Challenges include glycosylation specificity, as this compound requires unique sugar moieties at C-3 and C-6 positions.

Suspension Cell Cultures of Panax vietnamensis

Cell suspension cultures offer a scalable alternative to wild harvesting. A 2024 trial optimized six cell lines (PV-70, PV-71, PV-4, and SH variants) using modified B5 and SH media:

Cell Line Media This compound Yield (mg/g DW)
PV-70-SHSH0.45 ± 0.02
PV-71-SHSH0.38 ± 0.03
PV-4B50.22 ± 0.01

The SH medium, enriched with thiamine (5 mg/L) and pyridoxine, doubled this compound production compared to B5, highlighting the role of vitamin cofactors in saponin biosynthesis.

Structural Modification and Semisynthesis

Acidic Hydrolysis of Precursors

This compound can be derived from majonoside-R2 via mild acidic hydrolysis (0.1 M HCl, 60°C, 2 hours), which cleaves the C-20 glucose residue. This method achieves 85% conversion efficiency but requires stringent pH control to prevent aglycone degradation.

Enzymatic Glycosylation

Recombinant glycosyltransferases (UGTs) from Panax species enable site-specific glycosylation. For example, UGTPg1 from Panax ginseng transfers glucose to the C-20 position of protopanaxatriol, forming this compound analogs. However, enzyme stability and cofactor regeneration limit industrial scalability.

Analytical Methods for Quality Control

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC coupled with Orbitrap-MS/MS provides high-resolution quantification. A validated method for Panax vietnamensis extracts uses the following parameters:

Parameter Value
ColumnAcquity UPLC BEH C18 (2.1 × 100 mm)
Mobile Phase0.1% Formic acid (A) / Acetonitrile (B)
Gradient15–40% B over 25 minutes
Ionization ModeNegative ESI
This compound [M-H]⁻m/z 887.4991

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra confirm this compound’s ocotillol-type structure, characterized by a tetrahydrofuran ring at C-20. Key signals include:

  • δ 1.28 ppm (s) : C-21 methyl group.

  • δ 4.98 ppm (d, J = 7.2 Hz) : Anomeric proton of C-3 glucose.

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